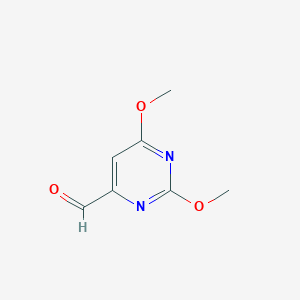

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- is an organic compound with the molecular formula C7H8N2O3. It is a colorless to pale yellow liquid with a special aromatic flavor . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The preparation of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves several synthetic routes. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . Another method involves an addition reaction with anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Chemical Reactions Analysis

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, methanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation reactions can produce 2-chloro-4-amino-6-methoxypyrimidine .

Scientific Research Applications

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- has numerous applications in scientific research. It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals . In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of nucleoside analogs . In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the specific application . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- can be compared with other similar compounds such as 2,4-dimethoxy-5-pyrimidinecarboxaldehyde and 2,6-dimethoxy-4-fluorochalcone . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2,6-dimethoxy-4-fluorochalcone is used in different scientific research applications and has distinct chemical reactivity .

Biological Activity

4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- is a compound belonging to the pyrimidine family, which plays a significant role in various biological activities. Pyrimidines are known for their presence in nucleic acids and their diverse pharmacological properties. This article delves into the biological activity of this specific compound, examining its mechanisms, applications, and relevant case studies.

Molecular Structure

- Molecular Formula : C8H8N2O3

- Molecular Weight : 180.16 g/mol

- IUPAC Name : 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 110-112 °C |

| Solubility | Soluble in organic solvents |

- Antimicrobial Activity : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, 4-Pyrimidinecarboxaldehyde derivatives have shown efficacy against various bacterial strains such as E. coli and Staphylococcus aureus through inhibition of cell wall synthesis and disruption of membrane integrity.

- Antitumor Activity : Research has demonstrated that this compound can inhibit tumor cell proliferation. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest in cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in nucleotide metabolism. This inhibition can interfere with DNA synthesis in rapidly dividing cells.

Study 1: Antibacterial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrimidine derivatives, including 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .

Study 2: Antitumor Properties

In a controlled experiment involving human cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis via intrinsic pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-Pyrimidinecarboxaldehyde | Moderate | High | Yes |

| 2-Aminopyrimidine | High | Moderate | Yes |

| Uracil | Low | Low | No |

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics when administered orally.

- Toxicity Profile : Toxicological assessments reveal low toxicity levels at therapeutic doses, making it a candidate for further drug development.

Properties

CAS No. |

52606-03-8 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2,6-dimethoxypyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3 |

InChI Key |

MHJMVJKHXBJXAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1)C=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.